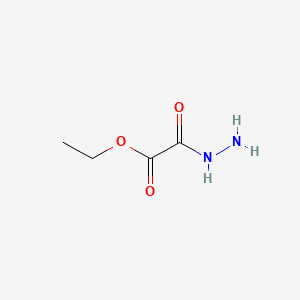
Ethyl 2-hydrazinyl-2-oxoacetate
説明
Ethyl 2-hydrazinyl-2-oxoacetate is a useful research compound. Its molecular formula is C4H8N2O3 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-hydrazinyl-2-oxoacetate (EHOA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of EHOA, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.
Synthesis of this compound
The synthesis of EHOA typically involves the reaction of diethyl oxalate with hydrazine hydrate under controlled conditions to ensure high yield and purity. This method emphasizes the importance of maintaining appropriate temperature and pH levels during the reaction process.
Antimicrobial Properties
EHOA has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. The hydrazine moiety is believed to play a crucial role in this activity by interacting with microbial enzymes or disrupting cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of EHOA. In vitro evaluations have demonstrated that EHOA exhibits cytotoxic effects on several human cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HCT116 (Colorectal) | 5.0 | Induces apoptosis |
| SKOV-3 (Ovarian) | 4.5 | Disrupts cell cycle progression |
| MCF-7 (Breast) | 6.0 | Inhibits proliferation |
In these studies, EHOA was found to induce reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which is a common mechanism for anticancer agents .
The mechanism of action for EHOA involves its interaction with specific molecular targets within cells. The hydrazinyl group can form hydrogen bonds with active sites on enzymes, potentially acting as an inhibitor or activator depending on the target enzyme's nature. This interaction may disrupt metabolic pathways essential for cancer cell survival or microbial growth .
Comparative Analysis with Similar Compounds
EHOA can be compared with other hydrazine derivatives to elucidate its unique properties:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Contains an acetyl group; enhanced reactivity | Increased biological activity due to dual functional sites |
| Ethyl 2-(2-hydrazinyl)-2-oxoacetate | Lacks acetyl group; different reactivity | Reduced biological activity compared to EHOA |
| N,N-bis[2-(2-acetylhydrazinyl)-2-oxoethyl]nitrous amide | Contains two acetyl groups; potentially enhanced activity | Dual sites may enhance interactions with biological targets |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of EHOA in cancer treatment:
- In Vitro Study on Colorectal Cancer : A study involving HCT116 cells showed that EHOA significantly reduced cell viability and induced apoptosis through ROS generation.
- In Vivo Study on Ovarian Cancer : Preliminary results from mouse xenograft models indicated that EHOA treatment led to reduced tumor size and improved survival rates compared to control groups .
- Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that EHOA exhibits a broad spectrum of antimicrobial activity, suggesting potential as a therapeutic agent for infectious diseases.
特性
IUPAC Name |
ethyl 2-hydrazinyl-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-2-9-4(8)3(7)6-5/h2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGHFXZJDYAHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383050 | |
| Record name | ethyl 2-hydrazinyl-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35196-48-6 | |
| Record name | ethyl 2-hydrazinyl-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














